N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide

Carbonic anhydrase inhibition Multivalent ligand design Bis-sulfonamide SAR

N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide (CAS 2097929-26-3), also named 3-chloro-N-[2-(ethenylsulfonylamino)ethyl]benzenesulfonamide, is a dual-sulfonamide research compound bearing a terminal ethenesulfonamide (vinylsulfonamide) group and an N-substituted 3-chlorobenzenesulfonamide moiety connected through an ethylenediamine linker. This architecture distinguishes it from both simple monosulfonamide carbonic anhydrase inhibitors and standalone vinylsulfonamide covalent warheads.

Molecular Formula C10H13ClN2O4S2
Molecular Weight 324.79
CAS No. 2097929-26-3
Cat. No. B2723890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide
CAS2097929-26-3
Molecular FormulaC10H13ClN2O4S2
Molecular Weight324.79
Structural Identifiers
SMILESC=CS(=O)(=O)NCCNS(=O)(=O)C1=CC(=CC=C1)Cl
InChIInChI=1S/C10H13ClN2O4S2/c1-2-18(14,15)12-6-7-13-19(16,17)10-5-3-4-9(11)8-10/h2-5,8,12-13H,1,6-7H2
InChIKeyFUUVSKZFZHEXQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide (CAS 2097929-26-3) – Structural Classification and Procurement Baseline


N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide (CAS 2097929-26-3), also named 3-chloro-N-[2-(ethenylsulfonylamino)ethyl]benzenesulfonamide, is a dual-sulfonamide research compound bearing a terminal ethenesulfonamide (vinylsulfonamide) group and an N-substituted 3-chlorobenzenesulfonamide moiety connected through an ethylenediamine linker [1]. This architecture distinguishes it from both simple monosulfonamide carbonic anhydrase inhibitors and standalone vinylsulfonamide covalent warheads. The ethenesulfonamide group functions as an electrophilic Michael acceptor capable of covalent modification of cysteine thiols, a property exploited in irreversible cysteine protease and deubiquitinase inhibitors [2]. The 3-chlorobenzenesulfonamide fragment is a recognized zinc-binding pharmacophore found in sulfonamide-class carbonic anhydrase inhibitors [3]. The combination of a covalent warhead with a target-recognition sulfonamide in a single, linker-connected entity positions this compound for applications in chemical biology probe design, covalent inhibitor discovery, and targeted protein degradation strategies.

Why Generic Benzenesulfonamide or Ethenesulfonamide Substitution Fails for N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide


Simple benzenesulfonamides such as benzenesulfonamide or 3-chlorobenzenesulfonamide lack a covalent warhead and operate exclusively through reversible zinc coordination at carbonic anhydrase active sites, making them incapable of irreversible target engagement [1]. Conversely, standalone ethenesulfonamides such as N-(2-aminoethyl)ethenesulfonamide provide covalent reactivity but lack the aromatic sulfonamide recognition element required for selective zinc-metalloenzyme binding [2]. The target compound integrates both pharmacophores, enabling a dual-mode interaction profile that cannot be replicated by mixing two separate monosulfonamide components in an assay. Substituting this specific linker length or chlorination pattern can alter sulfonamide pKa, target residence time, or linker-dependent conformational flexibility, all of which affect the biophysical binding properties of bis-sulfonamide conjugates [3]. The quantitative differentiation evidence below demonstrates why simple analog interchange fails to preserve the intended dual covalent-plus-reversible binding modality.

N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide – Quantitative Differential Evidence for Scientific Selection


Dual-Sulfonamide Architecture vs. Monosulfonamide Carbonic Anhydrase Inhibitors – Multivalent Binding Potential

The target compound possesses two sulfonamide groups in a single molecule, whereas the widely used carbonic anhydrase inhibitor benzenesulfonamide contains only one sulfonamide moiety. Multivalent sulfonamide ligands have been shown to achieve up to 10-fold affinity enhancement over their monovalent counterparts toward carbonic anhydrase through simultaneous engagement of adjacent active sites or bridging of protein dimers [1]. The ethylenediamine linker in the target compound provides a spacing of approximately 5–6 Å between sulfonamide nitrogens, which falls within the optimal range for bivalent binding at carbonic anhydrase oligomeric interfaces [1].

Carbonic anhydrase inhibition Multivalent ligand design Bis-sulfonamide SAR

Covalent Vinylsulfonamide Warhead Reactivity – Cysteine Modification Kinetics Compared to Acrylamide Warheads

The ethenesulfonamide group in the target compound is an established electrophilic warhead for covalent cysteine modification. Kinetic studies with vinylsulfonamide-based USP7 inhibitor FT827 (vinylsulfonamide warhead) demonstrate a kinact/Ki of 66 M⁻¹s⁻¹ for USP7 catalytic domain Cys223 modification, with a Kd of 7.8 μM [1]. By contrast, acrylamide-based covalent inhibitors targeting analogous cysteine residues typically exhibit kinact/Ki values in the range of 0.1–10 M⁻¹s⁻¹, making the vinylsulfonamide warhead approximately 5–50× more reactive under comparable conditions [2]. The target compound co-locates this vinylsulfonamide warhead with a benzenesulfonamide recognition element, enabling targeted covalent modification rather than promiscuous electrophilic labeling.

Covalent inhibitor kinetics Vinylsulfonamide electrophilicity Cysteine-reactive probes

3-Chloro Substitution on Benzenesulfonamide – pKa Modulation and Target Selectivity Compared to Unsubstituted and 4-Chloro Analogs

The 3-chloro substitution on the benzenesulfonamide ring modulates the sulfonamide NH pKa, which is a critical determinant of zinc-binding affinity and isoform selectivity in carbonic anhydrase inhibition [1]. 3-Chlorobenzenesulfonamide (pKa ≈ 9.8) exhibits a different ionization profile compared to unsubstituted benzenesulfonamide (pKa ≈ 10.1) and 4-chlorobenzenesulfonamide (pKa ≈ 9.6) [2]. The meta-chloro position in the target compound provides a distinct electron-withdrawing effect that shifts the sulfonamide anion equilibrium, which has been shown to alter carbonic anhydrase isoform II vs. IX selectivity by factors of 2–5× in related benzenesulfonamide series [1].

Sulfonamide pKa tuning Carbonic anhydrase isoform selectivity Halogen substitution SAR

Ethylenediamine Linker Flexibility – Conformational Span Compared to Rigid Aryl and Short Methylene Linkers

The ethylenediamine linker connecting the two sulfonamide groups provides a rotatable bond count of 5 bonds between sulfonamide nitrogens, enabling a conformational span of approximately 5–9 Å (extended vs. folded states) [1]. In comparison, a rigid 1,4-phenylenediamine linker restricts the inter-sulfonamide distance to a fixed ~5.5 Å, while a single methylene linker (as in N-benzyl derivatives) limits the distance to ~3.5 Å with only 2 rotatable bonds [1]. This conformational flexibility is critical for bifunctional molecules that must simultaneously engage two distinct binding sites or adapt to protein surface topologies in PROTAC and molecular glue applications [2].

Linker optimization Conformational flexibility Bifunctional molecule design

Dual-Mode Binding Potential – Combined Reversible Zinc Coordination Plus Irreversible Cysteine Alkylation vs. Single-Mode Inhibitors

The target compound uniquely combines a zinc-chelating benzenesulfonamide with a cysteine-alkylating vinylsulfonamide in the same molecular scaffold. DC-TEADin02, a vinylsulfonamide-only TEAD inhibitor, achieves IC50 = 197 ± 19 nM against TEAD autopalmitoylation but does not engage zinc-dependent targets [1]. Conversely, 3-chlorobenzenesulfonamide acts as a reversible carbonic anhydrase inhibitor (Ki typically 10–50 nM for CA II) but cannot form covalent adducts [2]. The target compound's dual pharmacophore architecture enables orthogonal target engagement profiles—simultaneously targeting cysteine-rich deubiquitinases or cysteine proteases via the vinylsulfonamide and zinc-metalloenzymes via the benzenesulfonamide—within a single chemical entity.

Dual-mode inhibition Covalent-reversible hybrid Target engagement profiling

Molecular Weight and Solubility Profile – Procurement-Relevant Differentiation from Larger Clinical-Stage Vinylsulfonamide Compounds

The target compound has a molecular weight of 324.8 Da, positioning it between fragment-sized covalent probes and larger drug-like vinylsulfonamide inhibitors . FT827 (MW = 564.6 Da) and DC-TEADin02 (MW = 393.5 Da) are substantially larger, while N-(2-aminoethyl)ethenesulfonamide (MW = 150.2 Da) lacks the aromatic recognition element [1]. The moderate MW and balanced lipophilicity (cLogP ~1.2 predicted) of the target compound provide favorable solubility in DMSO and aqueous buffer mixtures, facilitating high-concentration stock preparation for biochemical screening without the solubility limitations common to higher-MW vinylsulfonamide probes .

Physicochemical property comparison Library design suitability Fragment-like properties

N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide – Evidence-Backed Application Scenarios for Procurement Decision-Making


Covalent Carbonic Anhydrase Inhibitor Probe Development – Integrating Reversible Zinc Binding with Irreversible Cysteine Modification

The dual-sulfonamide architecture enables simultaneous engagement of the carbonic anhydrase active-site zinc through the benzenesulfonamide moiety and covalent modification of proximal cysteine residues (e.g., CA II Cys206 or CA IX Cys174) through the vinylsulfonamide warhead [1]. This overcomes the limitation of conventional reversible sulfonamide CA inhibitors that dissociate during washout experiments. Researchers can use this compound to generate washout-resistant CA labeling for target engagement studies in tumor spheroids, where CA IX is a validated hypoxia marker. The 3-chloro substitution provides distinct isoform selectivity relative to 4-substituted analogs, enabling orthogonal profiling of CA isoforms [1].

Cysteine-Reactive Chemical Proteomics Probe – Activity-Based Protein Profiling (ABPP) Scaffold

The vinylsulfonamide electrophile exhibits superior cysteine modification kinetics compared to acrylamide warheads, with a class-level kinact/Ki of ~66 M⁻¹s⁻¹ observed for related vinylsulfonamide probes versus USP7 [2]. The benzenesulfonamide group provides a UV-active chromophore (λmax ~265 nm) that facilitates HPLC-based reaction monitoring and LC-MS/MS adduct identification. This compound serves as a minimalist scaffold for developing ABPP probes that selectively label nucleophilic cysteine residues in the proteome, with the small molecular footprint (324.8 Da) minimizing steric interference with target protein folding [2].

PROTAC Linker-Attachment Point for Targeted Protein Degradation – Bifunctional Degrader Design

The ethylenediamine linker provides 5 rotatable bonds and a 5–9 Å conformational span, which is within the optimal linker length range for ternary complex formation in PROTAC molecules [3]. The terminal ethenesulfonamide can be functionalized via Michael addition or click chemistry to attach E3 ligase recruitment motifs (e.g., VHL or cereblon ligands), while the benzenesulfonamide serves as a protein-of-interest binding element. This modular architecture streamlines the synthesis of focused PROTAC libraries for carbonic anhydrase or other zinc-metalloenzyme targets, reducing the synthetic step count compared to building each PROTAC from scratch [3].

Pharmaceutical Process Intermediate for Sulfonamide-Containing APIs and Impurity Reference Standards

The compound's ethene-1-sulfonamide group is structurally analogous to the vinylsulfonamide motif found in the antimigraine drug naratriptan and its process impurities [4]. The 3-chlorobenzenesulfonamide fragment appears in multiple kinase inhibitor scaffolds, including TYK2 inhibitors co-crystallized with 3-chlorobenzenesulfonamide moieties (PDB 4E20) [4]. This compound can serve as a key intermediate in route scouting for sulfonamide APIs or as a characterized impurity reference standard for analytical method validation in GMP manufacturing environments.

Quote Request

Request a Quote for N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.